molecular formula C14H10F2O B039404 2,6-Difluoro-4'-methylbenzophenone CAS No. 122041-25-2

2,6-Difluoro-4'-methylbenzophenone

Cat. No.: B039404
CAS No.: 122041-25-2
M. Wt: 232.22 g/mol
InChI Key: POCROCNITUXEAY-UHFFFAOYSA-N
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Description

2,6-Difluoro-4’-methylbenzophenone is an organic compound with the molecular formula C14H10F2O. It is a derivative of benzophenone, where two fluorine atoms are substituted at the 2 and 6 positions, and a methyl group is substituted at the 4’ position. This compound is used in various chemical reactions and has several properties that make it useful in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,6-Difluoro-4’-methylbenzophenone typically involves the acylation reaction of fluorobenzotrichloride and fluorobenzene under the catalysis of aluminum trichloride, followed by hydrolysis . The reaction conditions are as follows:

    Reactants: Fluorobenzotrichloride and fluorobenzene

    Catalyst: Aluminum trichloride

    Reaction Type: Acylation

    Post-reaction Process: Hydrolysis

Industrial Production Methods

For industrial production, the method involves using compound solvents such as fluorobenzene, dichloromethane, dichloroethane, normal hexane, and nitrobenzene . The process includes:

    Reactants: Fluorobenzoyl chloride and fluorobenzene

    Post-reaction Process: Hydrolysis, desolventizing, aftertreatment, and recrystallization

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4’-methylbenzophenone undergoes various types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions

  • Oxidation : Common oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction : Reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution : Halogenation reactions using reagents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,6-Difluoro-4’-methylbenzophenone has several scientific research applications, including:

  • Chemistry : Used as an intermediate in the synthesis of various organic compounds.
  • Biology : Studied for its potential biological activities and interactions with biomolecules.
  • Medicine : Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
  • Industry : Utilized in the production of polymers, coatings, and other industrial materials .

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4’-methylbenzophenone involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Difluorobenzophenone
  • 2,4’-Difluorobenzophenone
  • 4-Methylbenzophenone

Uniqueness

2,6-Difluoro-4’-methylbenzophenone is unique due to the specific positioning of the fluorine atoms and the methyl group, which can influence its reactivity and properties compared to other benzophenone derivatives .

Properties

IUPAC Name

(2,6-difluorophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O/c1-9-5-7-10(8-6-9)14(17)13-11(15)3-2-4-12(13)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCROCNITUXEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382032
Record name 4'-Methyl-2,6-difluorobenzophnone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122041-25-2
Record name 4'-Methyl-2,6-difluorobenzophnone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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